Ac-d-glu(otbu)-oh
Overview
Description
“Ac-d-glu(otbu)-oh” is a synthetic compound that belongs to the class of protected amino acids. These compounds are often used in peptide synthesis and other biochemical applications. The name suggests that it is an acetylated derivative of D-glutamic acid with a tert-butyl ester protecting group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Ac-d-glu(otbu)-oh” typically involves the following steps:
Protection of the Carboxyl Group: The carboxyl group of D-glutamic acid is protected using tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Acetylation: The amino group of the protected D-glutamic acid is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers. The process includes:
Solid-Phase Peptide Synthesis (SPPS): This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
“Ac-d-glu(otbu)-oh” can undergo various chemical reactions, including:
Deprotection: Removal of the tert-butyl ester group under acidic conditions to yield the free carboxyl group.
Substitution: The acetyl group can be replaced with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the tert-butyl ester group.
Substitution: Reagents such as hydrazine or hydroxylamine can be used to replace the acetyl group.
Major Products Formed
Deprotected Amino Acid: Removal of the tert-butyl ester yields D-glutamic acid.
Substituted Derivatives: Various substituted derivatives can be formed depending on the reagents used.
Scientific Research Applications
“Ac-d-glu(otbu)-oh” has several applications in scientific research, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Bioconjugation: Employed in the modification of biomolecules for various biochemical assays.
Drug Development: Utilized in the design and synthesis of peptide-based drugs.
Mechanism of Action
The mechanism of action of “Ac-d-glu(otbu)-oh” depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptide chains. The protecting groups prevent unwanted side reactions during synthesis and can be removed under specific conditions to yield the desired peptide.
Comparison with Similar Compounds
Similar Compounds
Ac-d-glu(ome)-oh: An acetylated derivative of D-glutamic acid with a methyl ester protecting group.
Ac-d-glu(obzl)-oh: An acetylated derivative of D-glutamic acid with a benzyl ester protecting group.
Uniqueness
“Ac-d-glu(otbu)-oh” is unique due to its tert-butyl ester protecting group, which offers stability under a variety of conditions and can be selectively removed using mild acidic conditions. This makes it particularly useful in peptide synthesis where selective deprotection is required.
Properties
IUPAC Name |
(2R)-2-acetamido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-7(13)12-8(10(15)16)5-6-9(14)17-11(2,3)4/h8H,5-6H2,1-4H3,(H,12,13)(H,15,16)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FALCCLKESWGSNI-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CCC(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501221486 | |
Record name | 5-(1,1-Dimethylethyl) hydrogen N-acetyl-D-glutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501221486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233495-04-9 | |
Record name | 5-(1,1-Dimethylethyl) hydrogen N-acetyl-D-glutamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1233495-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(1,1-Dimethylethyl) hydrogen N-acetyl-D-glutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501221486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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